molecular formula C11H15NO3 B3347936 3-(3,4-Dimethoxyphenyl)propanamide CAS No. 14773-41-2

3-(3,4-Dimethoxyphenyl)propanamide

Cat. No.: B3347936
CAS No.: 14773-41-2
M. Wt: 209.24 g/mol
InChI Key: CMEASCHYTXEXMS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)propanamide is an organic compound characterized by a phenyl ring substituted with two methoxy groups at positions 3 and 4, and an amide group attached to a propyl chain

Synthetic Routes and Reaction Conditions:

  • Starting from 3-(3,4-Dimethoxyphenyl)propanoic Acid:

    • The compound can be synthesized by converting 3-(3,4-dimethoxyphenyl)propanoic acid into its corresponding amide. This involves reacting the acid with ammonia or an amine under dehydration conditions.

    • Reaction conditions typically include heating the reactants in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Industrial Production Methods:

    • On an industrial scale, the synthesis may involve catalytic hydrogenation of the corresponding acid chloride derived from 3-(3,4-dimethoxyphenyl)propanoic acid.

    • The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, typically at the benzylic position, leading to the formation of corresponding carboxylic acids or ketones.

    • Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction:

    • Reduction reactions can convert the amide group to an amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Substitution:

    • Nucleophilic substitution reactions can occur at the amide nitrogen, replacing the amide group with other nucleophiles.

    • Reagents such as alkyl halides and amines are commonly used.

Major Products Formed:

  • Oxidation: 3-(3,4-Dimethoxyphenyl)propionic acid or 3-(3,4-dimethoxyphenyl)propanal.

  • Reduction: 3-(3,4-Dimethoxyphenyl)propylamine.

  • Substitution: Various substituted amides or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)propanamide has diverse applications in scientific research:

  • Chemistry:

    • It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    • It is used in the study of amide chemistry and the development of new synthetic methodologies.

  • Biology:

    • The compound is investigated for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.

    • It is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine:

    • Research is ongoing to explore its therapeutic potential, particularly in the treatment of neurological disorders and pain management.

    • It is evaluated for its anti-inflammatory and analgesic properties.

  • Industry:

    • The compound is used in the production of pharmaceuticals and agrochemicals.

    • It is also employed in the development of new materials and polymers.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, pain, and neurotransmission.

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)propanamide is compared with other similar compounds to highlight its uniqueness:

  • 3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar structure but lacks the amide group, leading to different chemical reactivity and biological activity.

  • 3-(3,4-Dimethoxyphenyl)propylamine: Contains an amine group instead of an amide, resulting in different pharmacological properties.

  • 3-(3,4-Dimethoxyphenyl)propanal:

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Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEASCHYTXEXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(3,4-dimethoxy-phenyl)-propionic acid (10.0 g, 47.56 mmol) in dry THF (175 ml), under nitrogen, was added TEA (7.3 ml, 52.44 mmol), and the resulting mixture was cooled to −10° C. before ethyl chloroformate (5 ml, 52.47 mmol) was added dropwise. After stirring at −10° C. (20 min), ammonium hydroxide (25% in water, 105 ml) in THF (105 ml) was added and the mixture was stirred at −15° C. for 30 min and then at RT for 1.5 h. The reaction mixture was concentrated in vacuo, extracted three times with CH2Cl2 and the combined organic extracts were washed with saturated aqueous NaHCO3 and brine. The organic phase was dried over anhydrous MgSO4, filtered and concentrated to give the title compound (9.73 g, 46.50 mmol, 97%) as a colorless solid. No further purification of the crude amide was necessary.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.3 mL
Type
reactant
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Quantity
105 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-Dimethoxyphenyl)propanamide
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3-(3,4-Dimethoxyphenyl)propanamide
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3-(3,4-Dimethoxyphenyl)propanamide
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3-(3,4-Dimethoxyphenyl)propanamide
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Reactant of Route 6
3-(3,4-Dimethoxyphenyl)propanamide

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